
(Z)-4-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)butanoic acid, commonly known as OTB or OTB-020, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. OTB is a thiazolidinedione derivative, which has been shown to possess anti-inflammatory, antioxidant, and antitumor properties. The compound is synthesized through a multi-step process, which involves the condensation of various reagents.
Mécanisme D'action
The mechanism of action of OTB is not fully understood. However, studies have suggested that the compound exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. OTB has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of immune and inflammatory responses. Moreover, OTB has been found to possess antioxidant properties, which are thought to be mediated by its ability to scavenge free radicals and inhibit lipid peroxidation.
Biochemical and Physiological Effects:
OTB has been found to exhibit various biochemical and physiological effects. Studies have shown that the compound can reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of inflammatory diseases. Moreover, OTB has been shown to inhibit the activity of NF-κB, which is a key regulator of immune and inflammatory responses. OTB has also been found to possess antioxidant properties, which can protect against oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of OTB is its potent anti-inflammatory and antioxidant properties, which make it a promising candidate for treating various inflammatory and oxidative stress-related diseases. Moreover, the compound has been found to possess antitumor properties, which make it a potential candidate for cancer treatment. However, one of the limitations of OTB is its relatively low solubility in water, which can make it difficult to administer in vivo. Moreover, the compound has not been extensively studied for its toxicity and safety profile, which is a crucial aspect to consider before its clinical use.
Orientations Futures
There are several future directions for the research on OTB. One of the potential areas of research is to investigate the compound's mechanism of action in more detail, which can provide insights into its therapeutic potential. Moreover, further studies are needed to evaluate the safety and toxicity profile of OTB, which is crucial for its clinical use. Another potential area of research is to investigate the synergistic effects of OTB with other compounds, which can enhance its therapeutic efficacy. Finally, more studies are needed to evaluate the potential of OTB as a therapeutic agent for various diseases, including inflammatory, oxidative stress-related, and cancer.
Conclusion:
In conclusion, (Z)-4-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)butanoic acid, or OTB, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound possesses potent anti-inflammatory, antioxidant, and antitumor properties, which make it a promising candidate for treating various diseases. However, more research is needed to evaluate its mechanism of action, safety profile, and potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of OTB involves several steps, starting with the condensation of 2-oxoindoline-3-acetic acid with thiourea to form 2-thioxoimidazolidine-4-one. This intermediate is then reacted with 2-bromoacetic acid to form 2-(bromomethyl)thiazolidine-4-one. Finally, the desired OTB is obtained by reacting 2-(bromomethyl)thiazolidine-4-one with methyl 4-(4-oxo-2-thioxothiazolidin-3-yl)butanoate. The purity of the final product is ensured through recrystallization and characterization through various analytical techniques.
Applications De Recherche Scientifique
OTB has been extensively studied for its potential therapeutic applications. The compound has been found to possess potent anti-inflammatory properties, which make it a promising candidate for treating inflammatory diseases such as rheumatoid arthritis, asthma, and inflammatory bowel disease. OTB has also been shown to exhibit antioxidant activity, which can protect against oxidative stress-induced damage. Moreover, OTB has been found to possess antitumor properties, which make it a potential candidate for cancer treatment.
Propriétés
IUPAC Name |
4-[4-hydroxy-5-(2-oxoindol-3-yl)-2-sulfanylidene-1,3-thiazol-3-yl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4S2/c18-10(19)6-3-7-17-14(21)12(23-15(17)22)11-8-4-1-2-5-9(8)16-13(11)20/h1-2,4-5,21H,3,6-7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLRDSZJDUEJOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N=C2C=C1)C3=C(N(C(=S)S3)CCCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)butanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

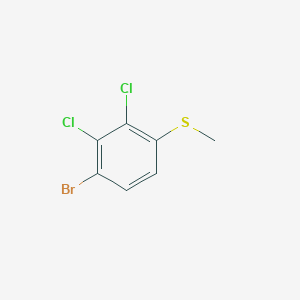
![2-(benzyloxy)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2619046.png)
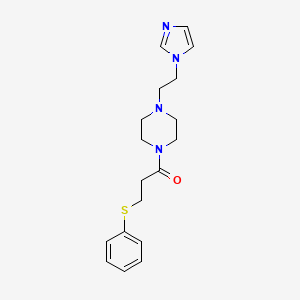
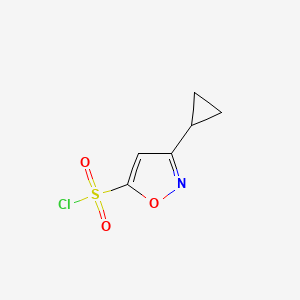
![1,3-dimethyl-2,4-dioxo-7-propyl-N-(2-(thiophen-3-yl)benzyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2619052.png)
![1-Methyl-4-[(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B2619055.png)



![4-Cyclopropyl-5-fluoro-6-[4-(1-propan-2-ylimidazol-4-yl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B2619062.png)
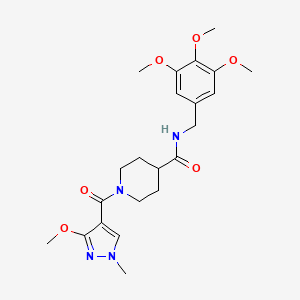
![N-Benzo[D]1,3-dioxolen-5-YL-2-(4-(2-pyridyl)piperazinyl)ethanamide](/img/structure/B2619065.png)
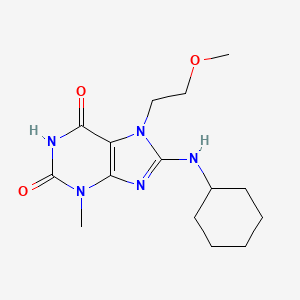
![4-({[(2-Methoxyphenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2619068.png)